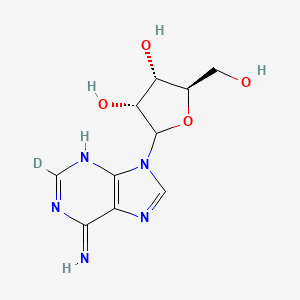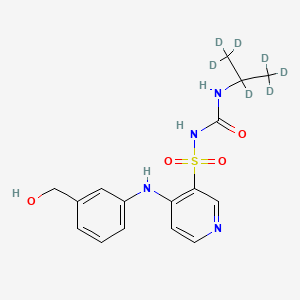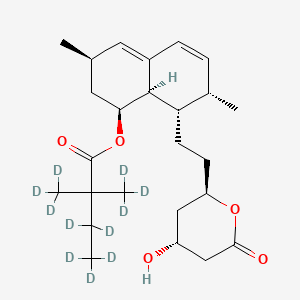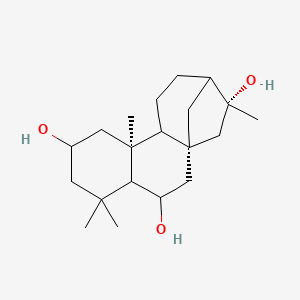
Adenosine-d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine-d1 is a deuterated form of adenosine, a naturally occurring nucleoside composed of adenine and ribose Deuterium is a stable isotope of hydrogen, and its incorporation into adenosine results in this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-d1 typically involves the incorporation of deuterium into the ribose moiety of adenosine. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction is often carried out under mild conditions to preserve the integrity of the adenosine molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes, utilizing deuterium gas or deuterium oxide. The process is optimized to achieve high yields and purity, ensuring the deuterium is selectively incorporated into the desired position within the adenosine molecule.
Análisis De Reacciones Químicas
Types of Reactions: Adenosine-d1 undergoes various chemical reactions similar to those of non-deuterated adenosine. These include:
Oxidation: this compound can be oxidized to form inosine-d1.
Reduction: Reduction reactions can convert this compound to its corresponding deoxy form.
Substitution: Nucleophilic substitution reactions can modify the adenine or ribose moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Inosine-d1
Reduction: Deoxythis compound
Substitution: Various substituted adenosine derivatives
Aplicaciones Científicas De Investigación
Adenosine-d1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of adenosine metabolism.
Biology: Helps in studying the role of adenosine in cellular processes, including signal transduction and energy transfer.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, neurological disorders, and cancer.
Industry: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mecanismo De Acción
Adenosine-d1 exerts its effects by interacting with adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. These receptors are involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The deuterium substitution may alter the metabolic stability and receptor binding affinity of adenosine, potentially enhancing its therapeutic effects.
Comparación Con Compuestos Similares
Adenosine: The non-deuterated form, widely studied for its biological roles and therapeutic potential.
Deoxyadenosine: Lacks the hydroxyl group on the ribose moiety, used in DNA synthesis.
Inosine: An oxidation product of adenosine, involved in purine metabolism.
Uniqueness of Adenosine-d1: this compound is unique due to the presence of deuterium, which can enhance its metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H13N5O4 |
|---|---|
Peso molecular |
268.25 g/mol |
Nombre IUPAC |
(3R,4S,5R)-2-(2-deuterio-6-imino-3H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10?/m1/s1/i2D |
Clave InChI |
OIRDTQYFTABQOQ-DPPLAPKHSA-N |
SMILES isomérico |
[2H]C1=NC(=N)C2=C(N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
C1=NC(=N)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)

![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)


![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)



